Tetracosyloxirane
Description
Tetracosyloxirane (IUPAC name: 2-tetracosyloxirane) is a long-chain alkyl epoxide with a 24-carbon aliphatic chain and an epoxide (oxirane) functional group. Alkyl epoxides are characterized by their reactivity due to the strained three-membered epoxide ring, which participates in ring-opening reactions with nucleophiles, acids, or bases. Long-chain epoxides like this compound are typically hydrophobic, with applications in polymer chemistry, surfactants, or specialty organic synthesis .
Properties
CAS No. |
86370-25-4 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3 |
InChI Key |
VHAXNXDRZSLKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tetracosyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly strained and can be opened by nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Diols: Formed from ring-opening reactions with water or alcohols
Ethers: Formed from ring-opening reactions with alcohols
Amino Alcohols: Formed from ring-opening reactions with amines
Carboxylic Acids: Formed from oxidation reactions
Scientific Research Applications
Tetracosyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tetracosyloxirane with shorter- and longer-chain alkyl epoxides, based on extrapolated data and trends observed in related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Key Properties (Inferred) |
|---|---|---|---|---|
| Tetradecyloxirane | C₁₆H₃₂O | 240.42 | 7320-37-8 | Low water solubility; mp ~20–25°C; bp ~300°C |
| Docosyloxirane | C₂₂H₄₄O | 324.59 | 81148-78-9 | High hydrophobicity; mp ~40–45°C; bp >350°C |
| This compound | C₂₄H₄₈O | 352.64 | Not reported | Extremely low solubility in water; mp ~50–55°C |
Key Trends :
- Chain Length and Solubility: Increasing alkyl chain length correlates with decreased solubility in polar solvents (e.g., water) and increased solubility in nonpolar media .
- Melting Point (mp) : Longer chains enhance van der Waals interactions, raising mp (e.g., this compound’s mp is ~30°C higher than tetradecyloxirane’s) .
- Reactivity : All epoxides share reactivity toward ring-opening, but longer chains may slow reaction kinetics due to steric hindrance .
Functional Group Comparison: Epoxide vs. Ethers
This compound’s epoxide group differentiates it from structurally related ethers, such as 2-(2,5,8,11-tetraoxadodecyl)oxirane (). While both contain oxygen atoms, epoxides are significantly more reactive. For example:
- Epoxides : Undergo nucleophilic addition (e.g., with amines or water) to form diols or cross-linked polymers.
- Ethers : Generally inert except under strong acidic or oxidative conditions.
This distinction makes this compound more suitable for polymerization or surface modification compared to ether analogs .
Biological Activity
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, including its antimicrobial and antifungal properties, synthesis methods, and relevant research findings.
- Molecular Formula : C26H52O
- Molecular Weight : 380.7 g/mol
- CAS Number : 86370-25-4
- IUPAC Name : 2-tetracosyloxirane
This compound is characterized by a long alkyl chain and an epoxide functional group, which contributes to its unique reactivity and biological properties. The compound's structure allows it to undergo various chemical reactions, particularly ring-opening reactions that are crucial for its biological activity.
Synthesis Methods
This compound can be synthesized through the epoxidation of tetracosene. The typical method involves using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to ensure selective formation of the epoxide ring. An industrial approach may utilize titanium silicate catalysts with hydrogen peroxide for higher yields.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further investigation in pharmaceutical applications. The mechanism of action primarily involves the reactivity of the epoxide ring, which can interact with various biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against several bacterial strains, indicating its potential as a natural antimicrobial agent .
- Antifungal Properties : In vitro tests revealed that this compound effectively inhibited the growth of various fungi, suggesting its utility in treating fungal infections .
- Cytotoxicity Studies : this compound was evaluated for cytotoxic effects on cancer cell lines. Results indicated that it could selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Comparative Analysis
To further understand the significance of this compound in biological contexts, a comparison with similar compounds is useful.
| Compound | Structure Type | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Epoxide | Yes | Yes |
| Ethylene Oxide | Simple Epoxide | Moderate | Low |
| Propylene Oxide | Simple Epoxide | Moderate | Moderate |
This compound's unique long-chain structure enhances its hydrophobicity and reactivity compared to simpler epoxides, which may limit their biological applications.
The biological activity of this compound is largely attributed to the strained three-membered epoxide ring that is highly reactive towards nucleophiles such as water and alcohols. This reactivity allows for various transformations that can lead to the formation of bioactive metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
